2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one” is a heterocyclic chemical featuring a diazaspiro[4.5]decan-3-one core, potentially significant for its unique chemical and physical properties. This class of compounds has been explored for various biological activities and chemical properties due to its complex molecular structure.
Synthesis Analysis
Synthesis of diazaspiro[4.5]decan-3-one derivatives involves cycloaddition reactions and subsequent cyclization steps. For instance, 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives were synthesized via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, leading to products that further react and cyclize to yield tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag, Elkholy, & Ali, 2008). Moreover, a simple, fast, and cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed, demonstrating the facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (Pardali et al., 2021).
Molecular Structure Analysis
The structural analysis of these compounds, such as the determination of molecular mechanics energy minimization techniques and related structural parameters, highlights the complexity and potential for diverse chemical reactivity and interactions due to their spirocyclic nature and the presence of multiple heteroatoms (Farag, Elkholy, & Ali, 2008).
Chemical Reactions and Properties
Diazaspiro[4.5]decan-3-one derivatives exhibit a range of chemical reactions, including cycloaddition, cyclization, and hydrazine hydrate reactions, leading to various structural modifications and the formation of new compounds with potentially different chemical and biological properties (Farag, Elkholy, & Ali, 2008).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Analysis
The research around compounds similar to 2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one often focuses on synthesis methodologies and structural characteristics. For example, Farag et al. (2008) discussed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, emphasizing the cycloaddition reactions and subsequent transformations leading to the formation of complex spiro compounds (Farag, Elkholy, & Ali, 2008). Similarly, the structural analysis and energy minimization techniques provided insights into the molecular mechanics of such compounds, aiding in the understanding of their conformational dynamics and potential interactions.
Pharmacological Potential and Activity
Research has also explored the pharmacological potential of diazaspirodecanone derivatives. For example, compounds structurally related to 2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one have been investigated for their antihypertensive, anticonvulsant, and anticancer activities. Caroon et al. (1981) synthesized a series of diazaspirodecanones with potential antihypertensive effects, demonstrating the diversity in pharmacological applications of these compounds (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981). Additionally, the exploration of these compounds in the context of receptor selectivity and agonistic properties further underscores their relevance in drug development and therapeutic applications.
Propiedades
IUPAC Name |
2-methyl-8-[3-phenyl-2-(tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-23-13-19(12-17(23)26)7-9-24(10-8-19)18(27)16(25-14-20-21-22-25)11-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUJNSIWMIQZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C(CC3=CC=CC=C3)N4C=NN=N4)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.